molecular formula C19H18FN3OS B2369839 3-fluoro-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide CAS No. 897454-97-6

3-fluoro-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide

Cat. No.: B2369839
CAS No.: 897454-97-6
M. Wt: 355.43
InChI Key: KMQQOJJDOWMTAL-UHFFFAOYSA-N
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Description

3-fluoro-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide is an organic compound that features a fluorobenzamide core linked to an imidazole ring via a thioethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide typically involves multi-step organic reactions. One common route starts with the preparation of the imidazole derivative, followed by the introduction of the thioethyl linker, and finally, the coupling with the fluorobenzamide moiety. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The thioethyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The fluorine atom on the benzamide ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced imidazole derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3-fluoro-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-fluoro-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, modulating their activity. The fluorobenzamide moiety can interact with biological membranes or proteins, affecting their function. The thioethyl linker provides flexibility and enhances the compound’s ability to interact with multiple targets.

Comparison with Similar Compounds

Similar Compounds

    3-fluoro-N-(p-tolyl)benzamide: Lacks the thioethyl and imidazole groups.

    3-fluoro-N-(2-((6-(p-tolyl)pyridazin-3-yl)oxy)ethyl)benzamide: Contains a pyridazine ring instead of an imidazole ring.

Uniqueness

3-fluoro-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide is unique due to its combination of a fluorobenzamide core, an imidazole ring, and a thioethyl linker. This structure provides a balance of rigidity and flexibility, allowing it to interact with a wide range of molecular targets and exhibit diverse biological activities.

Properties

IUPAC Name

3-fluoro-N-[2-[[5-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3OS/c1-13-5-7-14(8-6-13)17-12-22-19(23-17)25-10-9-21-18(24)15-3-2-4-16(20)11-15/h2-8,11-12H,9-10H2,1H3,(H,21,24)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMQQOJJDOWMTAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(N2)SCCNC(=O)C3=CC(=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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